Molecular Weight and Hydrogen Bonding Capacity Comparison Against Common Tosylpiperazine Building Blocks
The target compound exhibits a molecular weight of 447.5 g/mol , which is substantially higher than that of the commonly used tosylpiperazine building block 1-tosylpiperazine (MW 240.3 g/mol) or the drug-like analog 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)-4-tosylpiperazine (MW ~450 Da) [1]. The increased molecular weight, combined with 5 hydrogen bond acceptors (3 oxygen atoms in the sulfonamide and acetamide groups plus 2 nitrogen atoms in the piperazine ring) and 2 hydrogen bond donors (hydroxyl and acetamide NH), suggests a distinct solubility and permeability profile compared to simpler tosylpiperazines.
| Evidence Dimension | Molecular weight and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 447.5 g/mol; HBD 2; HBA 5 |
| Comparator Or Baseline | 1-Tosylpiperazine MW 240.3 g/mol; HBD 0; HBA 4 |
| Quantified Difference | ΔMW +207.2 g/mol; ΔHBD +2; ΔHBA +1 |
| Conditions | Calculated from SMILES/InChI; no experimental solubility or permeability data available |
Why This Matters
The significant difference in molecular weight and hydrogen bonding capacity directly impacts physicochemical properties (logP, aqueous solubility, permeability), which are critical for in vitro assay compatibility and downstream biological applications.
- [1] Design, synthesis and biological evaluation of vortioxetine derivatives as new COX-1/2 inhibitors in human monocytes; 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)-4-tosylpiperazine. Knihovny.cz. View Source
